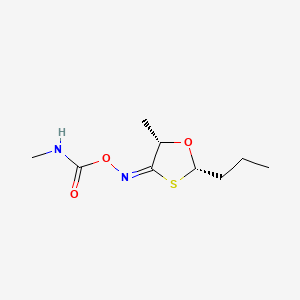
1,3-Oxathiolan-4-one, 5-methyl-2-propyl-, O-((methylamino)carbonyl)oxime, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolan-4-one, 5-methyl-2-propyl-, O-((methylamino)carbonyl)oxime, cis- is a heterocyclic compound that contains an oxathiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, 5-methyl-2-propyl-, O-((methylamino)carbonyl)oxime, cis- typically involves the reaction of oxiranes with aryl isothiocyanates in the presence of a catalytic amount of methoxide at room temperature. This one-pot synthesis method is efficient and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolan-4-one, 5-methyl-2-propyl-, O-((methylamino)carbonyl)oxime, cis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The oxime group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions typically require nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1,3-Oxathiolan-4-one, 5-methyl-2-propyl-, O-((methylamino)carbonyl)oxime, cis- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolan-4-one, 5-methyl-2-propyl-, O-((methylamino)carbonyl)oxime, cis- involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-propyl-1,3-oxathiane: A similar compound with a different substitution pattern on the oxathiolane ring.
1,3-Oxathiolane-2-imine derivatives: These compounds share the oxathiolane ring structure but have different functional groups attached.
Uniqueness
1,3-Oxathiolan-4-one, 5-methyl-2-propyl-, O-((methylamino)carbonyl)oxime, cis- is unique due to its specific substitution pattern and the presence of the oxime group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
54266-47-6 |
|---|---|
Molecular Formula |
C9H16N2O3S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
[(E)-[(2S,5S)-5-methyl-2-propyl-1,3-oxathiolan-4-ylidene]amino] N-methylcarbamate |
InChI |
InChI=1S/C9H16N2O3S/c1-4-5-7-13-6(2)8(15-7)11-14-9(12)10-3/h6-7H,4-5H2,1-3H3,(H,10,12)/b11-8+/t6-,7-/m0/s1 |
InChI Key |
YAPAPASCFBJVCG-PDIDVQAISA-N |
Isomeric SMILES |
CCC[C@H]1O[C@H](/C(=N\OC(=O)NC)/S1)C |
Canonical SMILES |
CCCC1OC(C(=NOC(=O)NC)S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



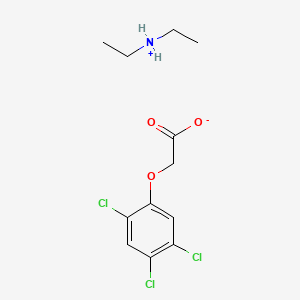
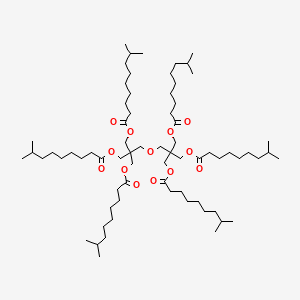
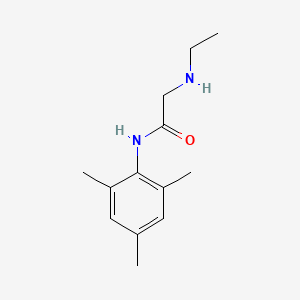
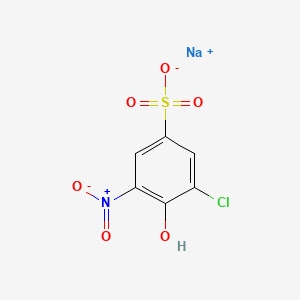

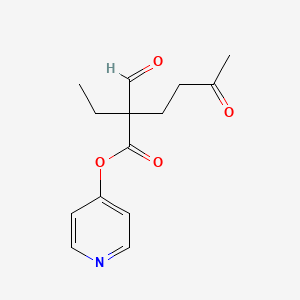

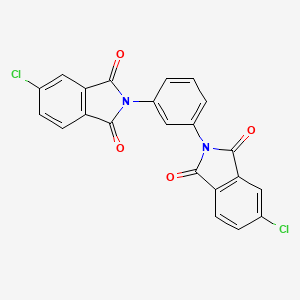
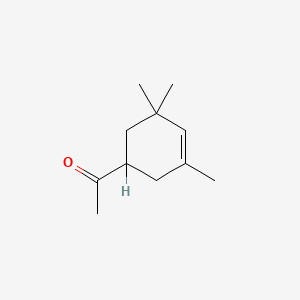
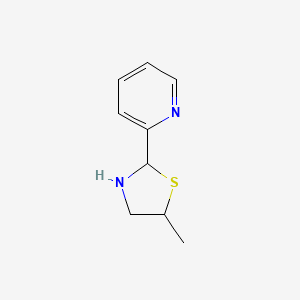


![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)
